Methyl Beta-D-Galactopyranuronate is a chemical compound with the molecular formula and a molecular weight of 192.17 g/mol. It is classified as a methyl ester derivative of galacturonic acid, which is a component of pectin, a polysaccharide found in plant cell walls. This compound is important in various biochemical applications, particularly in the study of carbohydrate chemistry and glycosylation processes.
Methyl Beta-D-Galactopyranuronate can be derived from natural sources such as pectin, which is abundant in fruits. It can also be synthesized through chemical methods that involve the esterification of galacturonic acid or its derivatives.
This compound falls under the category of carbohydrates and more specifically within the realm of uronic acids. It is often utilized in biochemical research and has potential applications in pharmaceuticals and food science.
Methyl Beta-D-Galactopyranuronate can be synthesized through various methods, including:
The molecular structure of Methyl Beta-D-Galactopyranuronate features a pyranose ring with a methoxy group attached to one of the hydroxyl groups. The structural formula can be represented as follows:
CO[C@H]1O[C@H](CO)[C@H](O)[C@H](O)[C@H]1O
HOVAGTYPODGVJG-VOQCIKJUSA-N
Methyl Beta-D-Galactopyranuronate participates in several chemical reactions, including:
The mechanism by which Methyl Beta-D-Galactopyranuronate acts primarily involves its role in carbohydrate synthesis and modification:
Studies have shown that modifications at the sugar moiety can significantly affect binding affinities and biological activities.
Methyl Beta-D-Galactopyranuronate has several scientific uses:
This compound plays a significant role in advancing research within carbohydrate chemistry and related fields, providing insights into polysaccharide functionality and applications in various industries.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5